molecular formula C9H5FN2O3 B11764416 5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid

5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid

Katalognummer: B11764416
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: SWIXOHWEMCAATB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a fluoropyridine and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of 5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the isoxazole ring can modulate the compound’s overall biological activity . These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid
  • 5-(3-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid
  • 5-(5-Chloropyridin-2-yl)isoxazole-3-carboxylic acid

Uniqueness

5-(5-Fluoropyridin-2-yl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Eigenschaften

Molekularformel

C9H5FN2O3

Molekulargewicht

208.15 g/mol

IUPAC-Name

5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI-Schlüssel

SWIXOHWEMCAATB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)C2=CC(=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.